An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzaldehyde
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzaldehyde
CAS Number: 116070-31-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylbenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and its applications, particularly in the realm of medicinal chemistry. The content is structured to provide not only factual data but also expert insights into the practical aspects of its synthesis and use, ensuring a thorough understanding for researchers and drug development professionals. All information is supported by authoritative references to ensure scientific integrity.
Introduction: A Versatile Building Block
2,6-Dichloro-4-methylbenzaldehyde, with the CAS number 116070-31-6, is a polysubstituted aromatic aldehyde. Its structure, featuring a sterically hindered aldehyde group flanked by two chlorine atoms and a para-methyl group, imparts unique reactivity and makes it a valuable precursor in multi-step organic syntheses. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, while the ortho-substituents can direct reactions and influence the conformation of resulting products. This combination of features makes it a sought-after intermediate in the creation of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 2,6-dichloro-4-methylbenzaldehyde is crucial for its identification, purification, and use in subsequent reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 116070-31-6 | [1] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not widely reported, expected to be a low-melting solid | |
| Boiling Point | Not widely reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the two aromatic protons (δ 7.0-7.5 ppm), and a singlet for the methyl protons (δ 2.3-2.5 ppm). The exact chemical shifts will be influenced by the solvent used.
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¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon (δ 185-195 ppm). The aromatic carbons will appear in the δ 120-145 ppm region, and the methyl carbon will be observed upfield (δ 20-25 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the range of 1690-1715 cm⁻¹. Other characteristic peaks will include C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C=C stretching (1550-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 189.04 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Synthesis and Purification
The synthesis of 2,6-dichloro-4-methylbenzaldehyde typically involves the formylation of 3,5-dichloro-toluene or the oxidation of the corresponding benzyl alcohol or benzyl halide. While specific, detailed protocols for this exact molecule are not abundant in publicly accessible literature, established methods for the synthesis of related substituted benzaldehydes can be readily adapted.
Synthetic Pathways
A plausible and efficient route to 2,6-dichloro-4-methylbenzaldehyde is the oxidation of 2,6-dichloro-4-methylbenzyl chloride. This precursor can be synthesized from 3,5-dichlorotoluene via chloromethylation.
Caption: A potential synthetic workflow for 2,6-dichloro-4-methylbenzaldehyde.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of a substituted benzaldehyde, which can be adapted for 2,6-dichloro-4-methylbenzaldehyde. This protocol is based on the oxidation of a benzyl halide.
Step 1: Preparation of 2,6-Dichloro-4-methylbenzyl Chloride
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Rationale: This step introduces the carbon atom that will become the aldehyde group. Chloromethylation is a standard method for this transformation.
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Procedure: To a cooled solution of 3,5-dichlorotoluene in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde and pass a stream of dry hydrogen chloride gas through the mixture with stirring. The reaction progress should be monitored by TLC or GC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude benzyl chloride.
Step 2: Oxidation to 2,6-Dichloro-4-methylbenzaldehyde
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Rationale: The Sommelet reaction provides a classic and effective method for converting benzyl halides to aldehydes using hexamine.
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Procedure: The crude 2,6-dichloro-4-methylbenzyl chloride is dissolved in a suitable solvent (e.g., aqueous ethanol or chloroform) and treated with hexamethylenetetramine (hexamine). The resulting quaternary ammonium salt is then hydrolyzed, typically by heating with water or aqueous acid, to yield the desired aldehyde.
Purification
Purification of the crude 2,6-dichloro-4-methylbenzaldehyde is essential to remove unreacted starting materials and byproducts.
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Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., a mixture of ethanol and water, or hexane and ethyl acetate) should be chosen where the aldehyde is soluble at elevated temperatures but sparingly soluble at room temperature or below. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
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Column Chromatography: For higher purity or for separating closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.
Caption: General purification workflow for 2,6-dichloro-4-methylbenzaldehyde.
Reactivity and Applications in Drug Development
The chemical reactivity of 2,6-dichloro-4-methylbenzaldehyde is primarily dictated by the aldehyde functional group. The presence of two ortho-chloro substituents sterically hinders the carbonyl group, which can influence its reactivity towards nucleophiles. However, the electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2]
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[3] Aldehydes are common precursors for the synthesis of imines, which can then be further elaborated into a variety of nitrogen-containing heterocycles.
While specific examples of blockbuster drugs derived from 2,6-dichloro-4-methylbenzaldehyde are not widely publicized, its structural motifs are present in various classes of bioactive molecules. Its use as a "pharmaceutical intermediate" suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, substituted benzaldehydes are key starting materials in the synthesis of certain classes of antibiotics, anti-inflammatory agents, and anti-cancer drugs.
A likely application is in the synthesis of substituted quinolines or other fused heterocyclic systems, where the aldehyde would participate in a condensation reaction with an appropriate amine-containing precursor.
Safety and Handling
As with all chemical reagents, 2,6-dichloro-4-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, the Safety Data Sheet (SDS) provided by the supplier should be consulted.
Conclusion
2,6-Dichloro-4-methylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique substitution pattern provides a handle for constructing complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, offering a solid foundation for researchers and scientists working with this important building block.
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